2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
“2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is a complex organic compound. It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Additionally, the synthesis of indole derivatives has been documented, which could potentially be relevant given the structural similarities .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The molecular weight of similar compounds has been reported to be around 154.14 and 183.18 .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, amino acids can undergo a variety of reactions, including reactions with acids, bases, and other organic compounds .Physical And Chemical Properties Analysis
Amino acids, which this compound is structurally similar to, are known to be colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Pharmaceutical Research Drug Development
The thiazole ring present in “2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is a common motif in various drugs due to its bioactive properties. This compound could be explored for its potential efficacy in inhibiting cell growth, similar to related compounds studied for antitumor activities .
Safety And Hazards
Future Directions
Given the structural complexity and potential biological activity of this compound, future research could focus on further elucidating its synthesis, mechanism of action, and potential applications. Schiff bases, which are structurally similar, are considered a promising class of compounds, suggesting potential future directions for research .
properties
IUPAC Name |
2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXJCHMPRJMRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid |
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